2-n-Propyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-nitro-2-propylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-7-6-8(11(12)13)4-5-9(7)10/h4-6H,2-3,10H2,1H3 |
InChI Key |
ASRZMIQNPATDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 N Propyl 4 Nitroaniline
Precursor Synthesis and Functional Group Introduction Strategies
The construction of the 2-n-propyl-4-nitroaniline molecule can be approached through several synthetic pathways, each with its own set of advantages and challenges. The key strategic decisions involve the sequence of introducing the n-propyl group and the nitro group onto the aniline (B41778) ring.
Nitration of Propylanilines: Regioselectivity and Optimization
One potential route to this compound is the direct nitration of 2-n-propylaniline. The directing effects of the amino and propyl groups on the aromatic ring are crucial in determining the regioselectivity of this electrophilic aromatic substitution reaction. The amino group is a strong activating, ortho-, para-director, while the n-propyl group is a weaker activating, ortho-, para-director.
In the nitration of substituted anilines, the regioselectivity is significantly influenced by the electronic effects of the existing substituents. For instance, in the nitration of N-acetylated toluidines, the +R effect of the acetamide (B32628) group often dictates the position of the incoming nitro group. ulisboa.pt For 2-propylaniline, the powerful ortho-, para-directing influence of the amino group would be expected to favor the introduction of the nitro group at the para-position (position 4) and the ortho-position (position 6).
To enhance the yield of the desired 4-nitro isomer and minimize the formation of the 6-nitro byproduct and potential oxidation products, the amino group is often protected, for example, by acetylation. The resulting acetanilide (B955) derivative would then be nitrated. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can favor para-substitution. Subsequent deprotection would then yield the target molecule. Optimization of reaction conditions, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), temperature, and solvent, is essential to maximize the yield of the desired this compound. ulisboa.ptkochi-tech.ac.jp
Amination Reactions in Nitro-substituted Propylbenzenes
An alternative strategy involves the introduction of the amino group onto a pre-existing nitro-substituted propylbenzene. This can be achieved by the amination of 1-nitro-4-propylbenzene. chegg.comthermofisher.comchemeo.comnist.gov However, direct amination of an unactivated aromatic C-H bond is challenging.
A more common approach is the reduction of a dinitro-substituted propylbenzene. For example, the synthesis could start from a suitable dimethylnitrobenzene, which is dinitrated, followed by selective reduction of one of the nitro groups to an amine. google.com
Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a direct method for the amination of nitroarenes. acs.orgcapes.gov.bracs.orgresearchgate.net This reaction involves the addition of a nucleophile containing a leaving group to the nitroarene, followed by base-induced elimination to form the aminated product. acs.orgacs.org This method provides a powerful tool for the synthesis of nitroanilines and could be applicable to the synthesis of this compound from 1-nitro-3-propylbenzene. The orientation of the amination can often be controlled by the reaction conditions. acs.orgacs.org
Alkylation of Nitroanilines with Propyl Moieties
The introduction of the n-propyl group onto a nitroaniline precursor is a key synthetic strategy. This can be accomplished through either nucleophilic substitution or radical-mediated pathways.
This approach typically involves the reaction of a suitable nitroaniline with a propyl halide or another propylating agent. For the synthesis of this compound, the starting material would be 4-nitroaniline (B120555). However, direct C-alkylation of the aromatic ring is not straightforward. A more common method is the N-alkylation of an aniline derivative, followed by other transformations.
A plausible, though indirect, route could involve the alkylation of a protected 4-nitroaniline, but directing the propyl group to the ortho position of the amino group is a significant challenge.
A more direct approach to a related structure, 2-bromo-N-propylaniline, involves the N-propylation of 2-bromo-4-nitroaniline (B50497) with a propyl halide in the presence of a base. While this example illustrates N-alkylation, similar principles of nucleophilic substitution could be explored for C-alkylation under specific catalytic conditions.
The Vicarious Nucleophilic Substitution (VNS) of hydrogen can also be utilized for the alkylation of nitroarenes. clockss.org This method allows for the direct introduction of an alkyl group onto the aromatic ring of a nitro compound.
Radical-mediated reactions offer an alternative for the introduction of alkyl groups. These methods often proceed under milder conditions and can provide different selectivity compared to ionic reactions. Recent advances have demonstrated the utility of radical reactions for the alkylation of anilines and other aromatic systems. acs.orgrsc.orgmdpi.comorganic-chemistry.orgscispace.com
For instance, a radical-mediated decarboxylative cross-coupling reaction using diacyl peroxides as the source of alkyl radicals, catalyzed by copper, can be used to alkylate nitrogen nucleophiles, including anilines. organic-chemistry.org Another approach involves the use of photocatalysis to generate alkyl radicals from alkyl halides or other precursors, which then add to the aniline derivative. acs.orgrsc.org These methods could potentially be adapted for the synthesis of this compound by reacting 4-nitroaniline with a suitable propyl radical precursor.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in many of the synthetic steps towards this compound, enhancing reaction rates, yields, and selectivity.
In nitration reactions , sulfuric acid is a classic catalyst that facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. kochi-tech.ac.jp
For amination reactions , particularly those involving VNS, the choice of base is critical and can be considered a form of catalysis in controlling the reaction pathway. acs.orgacs.org
In alkylation reactions , various catalysts are employed. For nucleophilic substitutions, phase-transfer catalysts can be used to facilitate the reaction between the nitroaniline and the alkylating agent. google.com In radical-mediated alkylations, transition metal catalysts, such as copper complexes, are often used to generate the alkyl radicals from their precursors. organic-chemistry.orgvulcanchem.com Photocatalysts, both organic and inorganic, are also increasingly used to initiate radical reactions under mild, visible-light-mediated conditions. acs.orgrsc.org
For related syntheses, such as that of 2-nitro-4-(propylthio)aniline, composite catalysts made of activated clay and pseudo-boehmite have been shown to be effective in condensation reactions. These catalysts can often be recycled, which is advantageous for industrial processes. The use of iron complexes as catalysts for the reduction of nitro compounds to amines is also a well-established and environmentally benign approach. acs.org
The table below summarizes the types of catalysts and their roles in the synthesis of this compound and related compounds.
| Reaction Type | Catalyst | Role of Catalyst |
| Nitration | Sulfuric Acid | Generation of nitronium ion (NO₂⁺) |
| Vicarious Nucleophilic Substitution (VNS) | Strong Base (e.g., t-BuOK) | Deprotonation of the nucleophile and facilitation of HX elimination |
| Nucleophilic Alkylation | Phase-Transfer Catalysts | Enhance reaction rates between different phases |
| Radical Alkylation | Copper Complexes, Photocatalysts | Generation of alkyl radicals |
| Reduction of Nitro Group | Iron Complexes | Catalyze the reduction of the nitro group to an amine |
| Condensation (for related thio-analogues) | Activated Clay/Pseudo-boehmite | Provide acidic sites and structural stability |
Homogeneous Catalysis for Specific Reaction Steps
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a role in specific steps of nitroaniline synthesis, particularly in nitration and reduction reactions. While heterogeneous catalysts are more common for large-scale production due to ease of separation, homogeneous systems offer unique advantages in terms of selectivity and milder reaction conditions. sioc-journal.cn
For instance, the nitration of anilines can be promoted by homogeneous catalysts. Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been investigated as a promoter and nitro source for the regioselective nitration of anilines. rsc.org In such systems, the metal salt is dissolved in the reaction medium, facilitating a controlled introduction of the nitro group onto the aromatic ring. Another approach involves the use of Brønsted-acidic ionic liquids, which can act as both solvent and catalyst, promoting reactions like esterification and alkylation under mild conditions. researchgate.net The designable nature of ionic liquids allows for tuning their acidity and solubility properties to optimize reaction outcomes. researchgate.net
In the context of reducing nitro groups, which is a common transformation in the synthesis of related amine compounds, homogeneous catalysts based on transition metals like iron, ruthenium, and palladium have been explored. sioc-journal.cn These catalysts, often stabilized by organic ligands, can achieve high efficiency and chemoselectivity in the hydrogenation of nitro compounds to primary amines. sioc-journal.cn The ability to modify the ligand structure allows for fine-tuning of the catalyst's electronic and steric properties, thereby controlling the reaction pathway. sioc-journal.cn
Heterogeneous Catalysis for Enhanced Yield and Selectivity
Heterogeneous catalysts are integral to the synthesis of nitroanilines and their precursors, offering enhanced reaction rates, improved selectivity, and simplified product purification. researchgate.net These solid-phase catalysts are crucial for key steps such as condensation, reduction, and hydrogenation.
In a synthetic route for the related compound 4-propylthio-2-nitroaniline, a composite heterogeneous catalyst comprising activated clay and pseudo-boehmite is employed for the initial condensation reaction. google.compatsnap.com This catalyst provides acidic sites and structural stability, significantly enhancing reaction kinetics. Increasing the catalyst loading has been shown to directly correlate with higher condensation yields. For hydrogenation steps, palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for converting nitro groups to amines. google.com
Recent research has focused on developing novel nanocatalysts for the reduction of nitroaromatics, which is a key reaction type in this field. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, synthesized via a one-step hydrothermal method, have proven to be highly effective heterogeneous catalysts for the reduction of 2-nitroaniline (B44862) and 4-nitroaniline in an aqueous medium. nih.gov Similarly, CoMn₂O₄ nanoparticles immobilized on lignin (B12514952) have been utilized for the catalytic reduction of these compounds. rsc.org These nanocatalysts offer a high surface area and accessible active sites, leading to rapid and efficient reactions under mild conditions. nih.govrsc.org
| Catalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Activated Clay / Pseudo-boehmite | Condensation | Composite system enhances kinetics. Yield increases from 76.64% to 96.28% when catalyst mass is doubled. | |
| Palladium on Carbon (Pd/C) | Hydrogenation | Effective for reducing nitro groups to amines in multi-step syntheses. | google.com |
| Copper Ferrite (CuFe₂O₄) NPs | Reduction | Reduces 2-nitroaniline to ortho-phenylenediamine with 95.6% conversion in 90 seconds. | nih.gov |
| CoMn₂O₄ NPs on Lignin | Reduction | Demonstrates high catalytic activity for the reduction of 2-nitroaniline. | rsc.org |
| Palladium on Glass Wool (Pd@GW) | Reduction | Shows exceptional performance and durability for nitro group reduction at room temperature. | nih.gov |
Catalyst Reusability and Efficiency Studies
A significant advantage of heterogeneous catalysis in industrial applications is the potential for catalyst recovery and reuse, which lowers production costs and reduces environmental impact. researchgate.net Efficiency studies focus on the catalyst's performance over multiple reaction cycles.
The activated clay and pseudo-boehmite composite catalyst used in the synthesis of a 2-nitroaniline derivative demonstrates good reusability, retaining 92% of its activity after five cycles. This stability is crucial for cost-effective manufacturing. Similarly, extensive studies on nanocatalysts have highlighted their robustness. The magnetic CuFe₂O₄ nanoparticles can be easily recovered using an external magnet and reused for at least six consecutive cycles without a noticeable decrease in catalytic performance. nih.gov A bimetallic organic framework (BMOF) used for hydrogenating 2-nitroaniline also showed excellent recyclability for five cycles. researchgate.net Palladium on glass wool (Pd@GW) catalysts exhibit remarkable durability, with studies showing the same performance level after 6-8 months of storage. nih.gov
| Catalyst | Number of Cycles | Efficiency Retention | Reference |
|---|---|---|---|
| Activated Clay / Pseudo-boehmite | 5 | Retains 92% activity. | |
| Copper Ferrite (CuFe₂O₄) NPs | 6 | No remarkable loss of catalytic ability. | nih.gov |
| Bimetallic Organic Framework (BMOF) | 5 | Maintains excellent catalytic activity. | researchgate.net |
| Palladium on Glass Wool (Pd@GW) | Multiple | Excellent reusability; stable after 6-8 months. | nih.gov |
Reaction Condition Optimization for High Purity and Yield
Solvent System Effects on Reaction Kinetics and Thermodynamics
The choice of solvent is critical as it influences reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of 2-nitroaniline derivatives, polar solvents are frequently employed. For the synthesis of 4-propylthio-2-nitroaniline, methanol (B129727) is identified as the optimal solvent due to its polarity and its ability to effectively solubilize both organic reactants and inorganic reagents like sodium sulfide (B99878). Substituting methanol with other polar solvents such as ethanol (B145695) or acetone (B3395972) leads to a 10–15% decrease in yield, which is attributed to the lower solubility of sodium sulfide in these solvents.
For N-propylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically preferred. These solvents facilitate nucleophilic substitution reactions by solvating the cation while leaving the anion relatively free, enhancing its nucleophilicity. The selection of the solvent system is therefore a key parameter that must be optimized to balance reaction kinetics and thermodynamics for maximum product yield.
| Solvent | Reaction Step | Effect on Yield | Reference |
|---|---|---|---|
| Methanol | Alkylation/Condensation | Optimal yield due to good solubility of reagents. | |
| Ethanol | Alkylation/Condensation | 10-15% lower yield compared to methanol. | |
| Acetone | Alkylation/Condensation | 10-15% lower yield compared to methanol. | |
| DMF / Acetonitrile | N-Propylation | Effective for alkylation reactions under basic conditions. |
Temperature and Pressure Influence on Product Distribution
Temperature and pressure are fundamental parameters that directly impact reaction rates, selectivity, and product distribution. In the synthesis of this compound, controlling these variables is essential to favor the desired product and suppress the formation of impurities.
The nitration of N-propylaniline, a potential step in the synthesis, is highly exothermic and requires strict temperature control. These reactions are typically conducted at low temperatures, often between 0°C and 5°C, to manage the reaction rate and prevent over-nitration or the formation of undesired isomers. Similarly, in the synthesis of the related 2-nitro-4-(propylthio)aniline, the initial condensation step is temperature-sensitive. While higher temperatures can accelerate the reaction, they also promote side reactions, leading to a 14% reduction in yield when the temperature is increased from 25°C to 70°C. Conversely, the subsequent alkylation step in the same synthesis requires a higher temperature of 55°C to ensure high conversion rates, achieving yields between 95-97%. Lowering the alkylation temperature to 30°C results in a drastic reduction in yield due to incomplete activation of the alkylating agent.
Pressure primarily becomes a significant factor in reactions involving gaseous reactants. For example, in catalytic hydrogenation reactions or carbonylations, increasing the pressure elevates the concentration of the dissolved gas (e.g., H₂ or CO) in the solvent, which can significantly increase the reaction rate and influence the product distribution. acs.org
| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | 25 | 3 | 91.01 | |
| Condensation | 70 | 3 | 82.39 | |
| Alkylation | 55 | - | 95-97 | |
| Alkylation | 30 | - | 64.60 | google.com |
| Nitration | 0-5 | - | Favors specific isomer, minimizes side reactions |
Stoichiometric Control and Side Reaction Mitigation
Precise control over the stoichiometry—the molar ratios of reactants—is fundamental to maximizing the yield of this compound and mitigating the formation of byproducts. Unwanted side reactions, such as di-alkylation, over-nitration, or polymerization, can be minimized by carefully adjusting the relative amounts of starting materials and reagents.
In a multi-step synthesis for a structurally similar compound, a 1:1.2 molar ratio of the dithioether intermediate to the alkylating agent (chloropropane) was found to maximize the conversion to the desired product. In the preceding condensation step, the optimal molar ratio of o-nitroaniline to disulfide dichloride was determined to be between 1:1.05 and 1:1.1. google.com Using an excess of one reactant can drive the reaction to completion but may also lead to purification challenges or the formation of impurities if the excess reagent reacts further.
For nitration reactions, the slow, controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is a critical strategy to prevent a rapid, uncontrolled reaction and the formation of di-nitro or other undesired byproducts. commonorganicchemistry.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely intervention to quench the reaction once the starting material is consumed, preventing further transformation of the desired product.
Multi-step Synthetic Route Analysis and Process Intensification
The synthesis of this compound is not commonly detailed in readily available literature, necessitating a review of analogous reactions to construct plausible and efficient synthetic routes. The main strategies involve either the nitration of an N-substituted aniline or the alkylation of a pre-existing nitroaniline.
One of the most direct conceptual routes involves the nitration of N-propylaniline . In this electrophilic aromatic substitution, the amino group (-NH-propyl) is ortho-, para-directing. Therefore, reacting N-propylaniline with a standard nitrating mixture, such as nitric acid in sulfuric acid, is expected to yield a mixture of 2-nitro- and 4-nitro- isomers. The key challenge in this pathway is the control of regioselectivity and the subsequent separation of the desired 4-nitro isomer from the 2-nitro byproduct.
An alternative and often more controlled approach begins with a pre-functionalized aniline derivative. For instance, a plausible route mirrors the synthesis of similar compounds like 2-bromo-4-nitro-N-propylaniline. This would involve a multi-step sequence:
Bromination of Aniline: Aniline is first brominated at the ortho- and para-positions. Selective bromination at the para-position can be achieved by first protecting the amino group as an acetanilide, followed by bromination and subsequent deprotection.
Nitration: The resulting p-bromoaniline is then nitrated. The amino group directs the nitro group to the ortho position (position 2).
N-propylation: The amino group of 2-nitro-4-bromoaniline is then alkylated using a propyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Debromination: The final step would involve the removal of the bromine atom, which can be challenging and may require specific catalytic conditions.
A more direct, though potentially less regioselective, route is the N-propylation of p-nitroaniline . This would be followed by the introduction of the propyl group at the 2-position of the aromatic ring. However, C-alkylation of an already substituted benzene (B151609) ring, particularly at a position ortho to a deactivating nitro group, is a synthetically challenging transformation.
A novel approach described in recent literature involves a three-component ring transformation , which can be used to synthesize a variety of substituted nitroanilines. While not explicitly demonstrated for this compound, this method offers a potential pathway by reacting a dinitropyridone with a ketone and an amine under mild conditions. nih.gov
Process Intensification:
Traditional batch processing for nitration reactions poses significant safety risks due to the highly exothermic nature of the reaction and the potential for runaway reactions. Current time information in Vanderburgh County, US.vulcanchem.com Process intensification strategies, particularly the use of continuous flow chemistry, offer substantial advantages.
Flow Chemistry: The use of microreactors or flow reactors for nitration provides superior heat and mass transfer, leading to better temperature control and improved safety. Current time information in Vanderburgh County, US.beilstein-journals.org This technology allows for the safe use of more aggressive nitrating agents and can lead to higher yields and selectivity. Current time information in Vanderburgh County, US.acs.org The small reactor volumes minimize the amount of hazardous material present at any given time, significantly reducing the risk of explosion. Furthermore, flow chemistry setups can be readily scaled up by running multiple reactors in parallel ("sizing-up") or by extending the operation time ("numbering-up"). acs.org The integration of in-line purification and solvent-switching capabilities can lead to a fully automated and continuous manufacturing process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of related heterocyclic compounds and can be a valuable tool for process intensification, particularly in the alkylation and cyclization steps of more complex synthetic routes. derpharmachemica.comnih.govarabjchem.orgrsc.org
Below are data tables outlining plausible synthetic steps for this compound, based on analogous reactions found in the literature.
Table 1: Plausible Synthetic Route via Nitration of N-Propylaniline
| Step | Reaction | Reagents and Conditions | Key Intermediates | Potential Yield Range (%) |
| 1 | N-Propylation of Aniline | Aniline, 1-Bromopropane, K₂CO₃, DMF, 60-80°C | N-Propylaniline | 85-95 |
| 2 | Nitration | N-Propylaniline, HNO₃/H₂SO₄, 0-5°C | Mixture of 2-nitro- and 4-nitro-N-propylaniline | 70-90 (mixture) |
| 3 | Isomer Separation | Column Chromatography or Recrystallization | This compound | Dependent on separation efficiency |
Table 2: Research Findings on a Related Synthesis: 4-propylthio-2-nitroaniline
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Condensation | o-Nitroaniline, Disulfur dichloride, Acidified active clay/pseudo-boehmite catalyst, Methanol, 25°C, 3h | 98.24 | CN110498752B |
| 2 | Alkylation | Dithioether intermediate, Sodium sulfide nonahydrate, Chloropropane, Methanol, 55°C | 86.94 | CN110498752B |
Advanced Spectroscopic Characterization and Structural Analysis of 2 N Propyl 4 Nitroaniline
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its fundamental vibrational modes. wikipedia.orgspectroscopyonline.com For 2-n-Propyl-4-nitroaniline, these methods reveal how the interplay of the amino, nitro, and n-propyl substituents on the benzene (B151609) ring affects the bond strengths and vibrational energies.
High-Resolution Fourier-Transform Infrared (FT-IR) Spectroscopy for Normal Mode Analysis
High-resolution Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. wikipedia.orgnih.gov The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent parts.
The N-H stretching vibrations of the primary amino group are typically observed in the 3300-3500 cm⁻¹ region. For primary amines, two bands are expected: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching mode. cdnsciencepub.com The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch between 1335 and 1385 cm⁻¹. arabjchem.org The presence of the n-propyl group introduces C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds This table is a representative compilation based on data for substituted nitroanilines. arabjchem.orgresearchgate.netscispace.comnih.gov Precise values for this compound require experimental measurement.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3485 | νₐₛ(NH₂) | Asymmetric N-H Stretch |
| ~3390 | νₛ(NH₂) | Symmetric N-H Stretch |
| ~2960 | ν(C-H) | Propyl Group C-H Stretch |
| ~1595 | δ(NH₂) | NH₂ Scissoring/Bending |
| ~1530 | νₐₛ(NO₂) | Asymmetric NO₂ Stretch |
| ~1475 | ν(C=C) | Aromatic Ring Stretch |
| ~1345 | νₛ(NO₂) | Symmetric NO₂ Stretch |
Raman Spectroscopy for Molecular Vibrations and Symmetry Determination
Raman spectroscopy complements FT-IR by providing information on molecular vibrations that induce a change in polarizability. nsf.gov It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For molecules like this compound, Raman spectroscopy is effective in characterizing the vibrations of the aromatic ring and the symmetric stretch of the nitro group.
Table 2: Representative Raman Shifts for Substituted Nitroanilines This table is a representative compilation based on data for substituted nitroanilines. nih.govresearchgate.netchemicalbook.com Precise values for this compound require experimental measurement.
| Raman Shift (cm⁻¹) | Assignment | Description |
| ~3070 | ν(C-H) | Aromatic C-H Stretch |
| ~2930 | ν(C-H) | Propyl Group C-H Stretch |
| ~1600 | ν(C=C) | Aromatic Ring Stretch |
| ~1338 | νₛ(NO₂) | Symmetric NO₂ Stretch |
| ~1290 | Phenyl Ring Mode | Ring Breathing/Deformation |
| ~850 | Ring Mode | Ring Deformation |
Comparative Vibrational Studies with Isomers and Analogues
Comparing the vibrational spectra of this compound with its isomers and analogues provides insight into the structural effects of substituent placement.
Comparison with 4-Nitroaniline (B120555) (PNA): PNA serves as the parent compound. The addition of the n-propyl group at the 2-position introduces steric hindrance, which can disrupt the planarity of the amino group with the ring. This may slightly alter the N-H stretching frequencies and influence the electronic conjugation, thereby shifting the NO₂ stretching frequencies. researchgate.netnih.gov
Comparison with 2-Methyl-4-nitroaniline: The vibrational modes of the alkyl group will differ. The n-propyl group has more complex C-H bending and rocking modes compared to the methyl group. However, the electronic influence on the aromatic ring system is expected to be similar due to the inductive effect of the alkyl groups. chemicalbook.com
Comparison with other isomers (e.g., 2-Isopropyl-4-nitroaniline): Branching in the alkyl chain, as in an isopropyl group, would introduce more significant steric hindrance near the amino group compared to the n-propyl group. This increased steric bulk could lead to a greater out-of-plane twist of the amino group, which would be observable as shifts in the N-H and NO₂ vibrational frequencies due to reduced conjugation.
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. uobabylon.edu.iqdu.edu.eg For donor-acceptor systems like this compound, this technique is crucial for characterizing the intramolecular charge transfer (ICT) phenomenon.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands
The UV-Vis spectrum of nitroaniline derivatives is typically characterized by two main absorption bands. uobabylon.edu.iq The first band, at a shorter wavelength (typically < 300 nm), corresponds to a π→π* transition localized on the benzene ring. The second, more intense band at a longer wavelength (typically > 350 nm) is the key intramolecular charge transfer (ICT) band. uobabylon.edu.iqmasterorganicchemistry.com This transition involves the promotion of an electron from an orbital with significant character on the electron-donating amino group (the highest occupied molecular orbital, HOMO) to an orbital with major character on the electron-accepting nitro group (the lowest unoccupied molecular orbital, LUMO).
For this compound, the ICT band is expected to be prominent. The position and intensity of this band are sensitive to the electronic interplay between the substituents. The electron-donating nature of the n-propyl group (+I effect) can enhance the electron density on the ring and the amino group, potentially leading to a red shift (shift to longer wavelength) of the ICT band compared to 4-nitroaniline. arabjchem.org
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Nitroaniline Derivatives in a Non-polar Solvent This table presents expected values based on data for related compounds. uobabylon.edu.iqresearchgate.netresearchgate.net Experimental measurement is required for precise values.
| Compound | π→π* Transition (λₘₐₓ, nm) | ICT (n→π*) Transition (λₘₐₓ, nm) |
| Aniline (B41778) | ~230 | - |
| 4-Nitroaniline | ~232 | ~367 |
| 2-Nitroaniline (B44862) | ~232 | ~400 |
| This compound (Expected) | ~235 | ~380-410 |
Solvatochromism Studies and Solvent Polarity Effects on UV-Vis Spectra
Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. acs.orgnih.gov This effect is particularly pronounced for the ICT band of push-pull molecules like this compound. The excited state of these molecules is significantly more polar than the ground state due to the charge separation that occurs during the electronic transition.
In polar solvents, the highly polar excited state is stabilized more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. Consequently, a bathochromic (red) shift to longer wavelengths is observed for the ICT band as solvent polarity increases. acs.orgacs.org By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can quantify the molecule's sensitivity to its environment.
Table 4: Expected Solvatochromic Shifts of the ICT Band for a Substituted 4-Nitroaniline This table illustrates the general trend of solvatochromism based on studies of similar compounds. acs.orgnih.govnih.govacs.org
| Solvent | Polarity (Dielectric Constant, ε) | Expected λₘₐₓ of ICT Band (nm) | Shift Type |
| Hexane | 1.88 | Lower λ | - |
| Dichloromethane | 8.93 | Intermediate λ | Red Shift |
| Ethanol (B145695) | 24.5 | Higher λ | Red Shift |
| Acetonitrile (B52724) | 37.5 | Higher λ | Red Shift |
| Water | 80.1 | Highest λ | Red Shift |
Fluorescence and Phosphorescence Investigations
Photoluminescence spectroscopy, encompassing both fluorescence and phosphorescence, provides insights into the electronic excited states of a molecule. Fluorescence is the emission of light from singlet excited states, a process that is typically rapid, while phosphorescence involves emission from a triplet excited state, which has a much longer lifetime due to the spin-forbidden nature of the transition. libretexts.orgrsc.org
For this compound, the presence of the nitro group (-NO2) is expected to significantly influence its luminescent properties. Nitroaromatic compounds are often characterized by low to negligible fluorescence quantum yields. mdpi.com This is because the electron-withdrawing nitro group can promote efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1), or facilitate non-radiative decay pathways, effectively quenching fluorescence. rsc.orgmdpi.com
While specific experimental fluorescence and phosphorescence data for this compound are not extensively reported in peer-reviewed literature, studies on analogous compounds like p-nitroaniline show that they are sensitive to their environment. mdpi.com For instance, the fluorescence of p-nitroaniline can be quenched by various compounds, a property that has been harnessed for developing chemical sensors. mdpi.com It is plausible that this compound would exhibit weak intrinsic fluorescence. However, at low temperatures in a rigid matrix, where non-radiative decay processes are minimized, it might display phosphorescence from its triplet state. rsc.org The investigation of its phosphorescent properties could be valuable, as materials with room-temperature phosphorescence (RTP) have applications in bioimaging and data encryption. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
Predicted ¹H and ¹³C NMR Data: The ¹H NMR spectrum would show distinct signals for the aromatic protons and the n-propyl group. The ¹³C NMR spectrum would correspondingly show nine unique carbon signals.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| H-3 | ~8.0 | - | d, J ≈ 9 Hz |
| H-5 | ~7.9 | - | dd, J ≈ 9, 2.5 Hz |
| H-6 | ~6.7 | - | d, J ≈ 9 Hz |
| NH₂ | ~5.0 | - | br s (exchangeable) |
| H-1' | ~2.6 | - | t, J ≈ 7.5 Hz |
| H-2' | ~1.6 | - | sextet, J ≈ 7.5 Hz |
| H-3' | ~0.9 | - | t, J ≈ 7.5 Hz |
| C-1 | - | ~150 | Quaternary |
| C-2 | - | ~135 | Quaternary |
| C-3 | - | ~126 | Aromatic CH |
| C-4 | - | ~138 | Quaternary (NO₂) |
| C-5 | - | ~124 | Aromatic CH |
| C-6 | - | ~115 | Aromatic CH |
| C-1' | - | ~30 | Propyl CH₂ |
| C-2' | - | ~24 | Propyl CH₂ |
d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet
2D NMR for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. emerypharma.com For this compound, it would show a clear correlation pathway from the methyl protons (H-3') to the methylene (B1212753) protons (H-2') and further to the benzylic protons (H-1'). It would also show a correlation between the ortho-coupled aromatic protons H-5 and H-6. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. emerypharma.comyoutube.com It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for example, the triplet at ~2.6 ppm to the carbon at ~30 ppm (C-1').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds, particularly through quaternary carbons. researchgate.net Key correlations would include:
The benzylic protons (H-1') showing correlations to the aromatic carbons C-1, C-2, and C-6.
The aromatic proton H-6 showing correlations to C-2 and C-4.
The aromatic proton H-5 showing correlations to C-1 and C-3. These long-range correlations would unambiguously confirm the 1,2,4-substitution pattern on the aniline ring. walisongo.ac.idresearchgate.net
Solid-State NMR for Packing and Dynamics
Solid-State NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the crystalline state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and polymorphism. dokumen.pub
For this compound, ssNMR could be employed to:
Characterize Crystalline Polymorphs: Different crystal packing arrangements (polymorphs) would result in distinct ssNMR spectra, allowing for their identification and characterization.
Investigate Molecular Dynamics: By studying the changes in spectra with temperature, the dynamics of the n-propyl chain (e.g., rotations, conformational changes) and the reorientation of the entire molecule within the crystal lattice can be investigated.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular proximities, such as hydrogen bonding involving the amine and nitro groups.
A study on p-nitroaniline molecules adsorbed within zeolite pores using ²H ssNMR demonstrated how this technique can elucidate the dynamics of guest molecules in a confined environment. dokumen.pub A similar approach could be used to study this compound in various host matrices.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. chemrxiv.org
For this compound, the molecular formula is C₉H₁₂N₂O₂.
Nominal Mass: 180 amu
Monoisotopic Exact Mass: 180.08988 Da
An HRMS measurement confirming a mass of 180.0899 ± 0.0005 Da would provide strong evidence for the elemental formula C₉H₁₂N₂O₂, helping to distinguish it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Intramolecular Rearrangements
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. wikipedia.org This is instrumental in elucidating molecular structure by piecing together the fragment ions. researchgate.net The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways.
Proposed Fragmentation Pathways:
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or nitric oxide (•NO) followed by a carbonyl group (CO). researchgate.net
[M]+• → [M - NO₂]+ + •NO₂
Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a favorable process, leading to the loss of an ethyl radical. This results in a stable, resonance-delocalized cation.
[M]+• → [M - C₂H₅]+ + •C₂H₅
McLafferty-type Rearrangement: If the geometry is favorable, a gamma-hydrogen on the propyl chain can be transferred to the aromatic ring or nitro group, followed by the elimination of a neutral propene molecule.
Interactive Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 180 | [C₉H₁₂N₂O₂]+• | Molecular Ion (Precursor) |
| 151 | [C₉H₁₃N₂O]+ | Loss of •OH from [M]+• (ortho-effect) |
| 150 | [C₉H₁₂NO]+• | Loss of •NO from [M]+• |
| 134 | [C₉H₁₂N₂]+• | Loss of •NO₂ from [M]+• |
| 122 | [C₈H₁₀N]+ | Loss of •NO₂ and then •CH₃ |
These fragmentation patterns, determined through MS/MS experiments, would provide a structural fingerprint for this compound, complementing the data obtained from NMR spectroscopy. researchgate.net
Crystallography and Solid State Architecture of 2 N Propyl 4 Nitroaniline
Single-Crystal X-ray Diffraction Analysis
A comprehensive search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 2-n-propyl-4-nitroaniline. Therefore, experimentally determined data for its crystal structure is currently unavailable.
Determination of Crystal System and Space Group
Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound remain undetermined. This fundamental information can only be obtained through the successful growth of a single crystal and subsequent analysis by X-ray diffraction.
Molecular Conformation and Geometry in the Crystalline State
Detailed information on the molecular conformation and geometry, including bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state, is not available. Such data is contingent on a full crystallographic structure determination.
Influence of Alkyl Chain Length on Crystal Packing
Studies on series of N-alkyl-p-nitroanilines have demonstrated that the length of the alkyl chain can significantly influence crystal packing, sometimes determining whether the resulting structure is centrosymmetric or noncentrosymmetric. nih.govresearchgate.net This effect is attributed to the interplay between hydrogen bonding and van der Waals interactions from the alkyl chains. A similar systematic study on the 2-alkyl-4-nitroaniline series, which would include the propyl derivative, has not been found. Such a study would be necessary to elucidate the specific influence of the n-propyl group on the crystal lattice of this compound in comparison to other alkyl-substituted analogues.
Powder X-ray Diffraction (PXRD)
Phase Identification and Purity Assessment
No public records of powder X-ray diffraction (PXRD) patterns for this compound were found. PXRD is a standard technique used to confirm the phase identity and assess the purity of a bulk crystalline sample. A reference PXRD pattern, which could be calculated from a single-crystal structure or obtained from a verified pure sample, is required for such analysis.
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study for nitroaniline derivatives. Evidence suggests the existence of at least two polymorphic forms for this compound. A study analyzing N-O bond linkages in various nitro compounds identified distinct N-O bond lengths for two different forms of N-n-Propyl-4-nitroaniline, labeled as form 1 and form 2. arkat-usa.org This differentiation in bond lengths within the nitro group points to different crystalline environments and, therefore, distinct polymorphic structures.
The phenomenon of conformational polymorphism, where different crystal forms arise from different molecular conformations, is common in flexible molecules. researchgate.net For this compound, the flexibility of the n-propyl chain could allow for different conformers to be stabilized within different crystal lattices, leading to polymorphism. However, comprehensive structural solutions for multiple polymorphs of this specific compound are not widely detailed in the literature.
Microstructure Analysis of Polycrystalline Forms
While single-crystal X-ray diffraction has been employed to determine the molecular and crystal structure of this compound, detailed microstructure analysis of its polycrystalline forms is not extensively documented in published research. Such an analysis would involve examining features like grain size, grain boundaries, texture, and defects in a solid composed of many small crystals. The mechanisms of nucleation and crystal growth, which are influenced by factors like solvent and supersaturation, ultimately determine the microstructure and can lead to the formation of different polymorphs. soton.ac.uk
Crystal Engineering Principles Applied to this compound
Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. For N-alkyl-4-nitroanilines, a key goal has been the generation of materials with nonlinear optical (NLO) properties, which requires a noncentrosymmetric crystal lattice. acrhem.org
Rational Design of Noncentrosymmetric Crystal Lattices
The rational design of NLO materials often focuses on breaking the inversion symmetry of a crystal lattice. In the series of N-alkyl-4-nitroanilines, the length of the alkyl chain plays a crucial role in determining the crystal symmetry. acrhem.orgnih.gov Extensive studies have shown that while the butyl derivative crystallizes in the noncentrosymmetric space group P2₁2₁2₁, the propyl derivative adopts a centrosymmetric structure. acrhem.orgnih.govresearchgate.net
The primary crystal form of this compound crystallizes in the triclinic space group P-1, which possesses a center of inversion. acrhem.orgnih.gov This centrosymmetric arrangement means that the bulk material does not exhibit second-harmonic generation (SHG), a key NLO property. acrhem.orgnih.gov This outcome highlights a challenge in crystal engineering: even molecules with a large molecular hyperpolarizability may crystallize in a centrosymmetric fashion, negating the desired bulk effect.
Role of Dipolar and Dispersion Energies in Crystal Formation
The crystal packing of N-alkyl-4-nitroanilines is governed by a balance between strong dipole-dipole interactions of the polar nitroaniline heads and weaker van der Waals or dispersion interactions of the nonpolar alkyl tails. acrhem.orgacs.org In the case of this compound, the alkyl chain is relatively short. acrhem.org Consequently, the electrostatic dipole-dipole interactions are the dominant force directing the crystal packing. acrhem.org These strong interactions favor an antiparallel arrangement of the molecular dipoles, leading to the formation of a centrosymmetric crystal lattice where the potential for SHG is nullified. acrhem.org
As the alkyl chain length increases, for instance in the butyl derivative, the dispersion interactions between the chains become more significant. acrhem.org These interactions can interfere with and disrupt the otherwise dominant dipole-dipole packing, leading to a noncentrosymmetric structure. acrhem.org For even longer chains, such as in the pentyl derivative, a quasi-bilayer structure forms, and the system reverts to a centrosymmetric lattice. acrhem.orgnih.gov
Control of Crystal Habit and Growth
The control of crystal habit, or the external morphology of a crystal, is a fundamental aspect of crystal engineering. Crystal morphology is governed by the relative growth rates of different crystal faces, which can be influenced by crystallization conditions such as solvent, temperature, and supersaturation. nih.govacs.org
For related organic molecules, persistent needle-like crystal growth is often driven by strong, one-dimensional intermolecular interactions, such as hydrogen-bonding or π-π stacking, which cause rapid growth along a specific crystallographic axis. nih.govacs.org In the layered structures typical of N-alkyl-4-nitroanilines, molecules are linked by N—H···O hydrogen bonds. nih.gov The growth rates of different faces would be influenced by the accessibility of these binding sites to incoming molecules. By selecting solvents that interact differently with various crystal faces, it is possible to inhibit or promote growth in specific directions, thereby controlling the final crystal habit. While these are general principles, specific experimental studies detailing the control of crystal habit for this compound are not prominent in the literature.
Theoretical and Computational Chemistry Studies of 2 N Propyl 4 Nitroaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
No specific studies detailing comprehensive DFT calculations for 2-n-Propyl-4-nitroaniline were identified. Such studies would typically involve the following analyses:
Geometry Optimization and Conformational Analysis
Information regarding the optimized molecular geometry and conformational analysis of this compound derived from DFT calculations is not available in the searched scientific literature. This type of analysis is crucial for determining the most stable three-dimensional structure of the molecule.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
Detailed analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, has not been reported. These calculations are fundamental for understanding the molecule's electronic properties and reactivity.
Charge Transfer Interactions and Dipole Moment Calculations
There are no available data from DFT calculations concerning the charge transfer interactions or the dipole moment of this compound. These calculations would provide insight into the molecule's polarity and intramolecular electronic interactions.
Vibrational Frequency Calculations and Spectral Simulation
While experimental infrared (IR) spectral data may exist, theoretical vibrational frequency calculations and simulated spectra for this compound using DFT methods are not present in the available literature. Such simulations are essential for the accurate assignment of experimental vibrational bands.
NMR Chemical Shift Predictions
Theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound based on quantum chemical calculations have not been published. These predictions are valuable for corroborating experimental NMR data and aiding in structural elucidation.
Molecular Dynamics (MD) Simulations
No studies employing Molecular Dynamics (MD) simulations to investigate the dynamic behavior of this compound in different environments were found. MD simulations would be instrumental in understanding the compound's interactions with solvents or other molecules over time.
Solvation Dynamics and Preferential Solvation Studies
The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent molecules. Solvation dynamics describe the process by which a solvent reorganizes around a solute molecule, often in response to a change in the solute's electronic state, such as upon photoexcitation. For polar molecules like this compound, these interactions are primarily electrostatic in nature, involving dipole-dipole forces and hydrogen bonding.
In binary solvent mixtures, the phenomenon of preferential solvation can occur, where the composition of the solvent shell immediately surrounding the solute molecule differs from that of the bulk solvent. This is driven by the specific intermolecular forces between the solute and each of the solvent components.
For this compound, it is anticipated that the nitro group (-NO₂), being a strong hydrogen bond acceptor, would preferentially interact with protic or hydrogen bond donor solvents. Conversely, the amino group (-NH₂), a hydrogen bond donor, would show a preference for hydrogen bond acceptor solvents. The n-propyl group, being nonpolar, would favor interactions with nonpolar solvent components through van der Waals forces.
Theoretical studies on the closely related p-nitroaniline have shown that in binary mixtures of chloroform and hydrogen bond acceptor (HBA) solvents, specific hydrogen bonding interactions dictate the preferential solvation. nih.gov Chloroform interacts with the nitro group, while HBA solvents interact with the amino group. nih.gov A similar pattern of location-specific preferential solvation is expected for this compound. Molecular dynamics (MD) simulations can be employed to model these complex interactions and predict the composition of the local solvent environment. acs.orgresearchgate.net
Intermolecular Interaction Dynamics in Solution
The dynamics of intermolecular interactions in solution are crucial for understanding reaction kinetics, spectroscopic properties, and the formation of molecular aggregates. For this compound, the key intermolecular interactions include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions are particularly significant in protic solvents.
Dipole-Dipole Interactions: As a polar molecule, this compound will exhibit significant dipole-dipole interactions with polar solvent molecules.
Van der Waals Forces: These non-specific interactions, including London dispersion forces, are present between all molecules and will be particularly relevant for the n-propyl group.
Computational methods such as quantum mechanics/molecular mechanics (QM/MM) can be used to study these interactions in detail. In this approach, the solute molecule (this compound) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. researchgate.net This allows for the accurate modeling of the solute's electronic properties while still accounting for the dynamic nature of the solvent environment.
Nonlinear Optical (NLO) Property Predictions
Molecules with large nonlinear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system, often referred to as "push-pull" systems, are known to exhibit significant NLO properties. This compound fits this description, with the amino group acting as the electron donor, the nitro group as the electron acceptor, and the benzene (B151609) ring as the π-conjugated bridge.
First and Second Hyperpolarizability Calculations
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.govphyschemres.org
For a comprehensive understanding, both static and frequency-dependent hyperpolarizabilities are often computed. aip.org The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. chemrxiv.org
Below is a table illustrating typical calculated hyperpolarizability values for related nitroaniline compounds, providing a basis for estimating the properties of this compound.
| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| p-Nitroaniline | 53 - 73 (in various solvents) researchgate.net |
| 2-Methyl-4-nitroaniline | Generally higher than p-nitroaniline |
| 2-Amino-4-nitroaniline | Shows significant NLO response researchgate.net |
Note: The exact values can vary significantly depending on the computational method and the solvent environment.
Influence of Molecular Structure and Substituents on NLO Response
The molecular structure, particularly the nature of the donor and acceptor groups and the π-conjugated system, has a profound impact on the NLO response. In the case of this compound, the key structural features influencing its NLO properties are:
Electron Donating Group: The amino group (-NH₂) is a strong electron donor. The n-propyl group at the 2-position is also an electron-donating group, which can further enhance the push-pull character of the molecule, potentially leading to a larger first hyperpolarizability compared to p-nitroaniline.
Electron Acceptor Group: The nitro group (-NO₂) is a powerful electron acceptor.
π-Conjugated System: The benzene ring facilitates charge transfer from the donor to the acceptor upon excitation, which is a key mechanism for generating a large NLO response.
Computational studies on similar molecules have shown that increasing the electron-donating strength of the substituent generally leads to an enhanced NLO response. researchgate.net Therefore, it is expected that this compound would exhibit a larger first hyperpolarizability than p-nitroaniline and potentially a comparable or slightly different response compared to 2-methyl-4-nitroaniline.
Relationship between Electronic Structure and NLO Activity
The NLO activity of a push-pull molecule is intimately linked to its electronic structure. A small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is generally associated with a larger hyperpolarizability. physchemres.org The HOMO is typically localized on the donor side of the molecule (the amino group and the phenyl ring), while the LUMO is localized on the acceptor side (the nitro group).
The primary electronic transition responsible for the NLO response is the intramolecular charge transfer (ICT) from the HOMO to the LUMO. Computational methods can be used to calculate the HOMO-LUMO gap and to visualize these orbitals, providing a qualitative understanding of the ICT process. nih.gov A lower HOMO-LUMO gap facilitates this charge transfer, leading to a greater change in the dipole moment upon excitation and, consequently, a larger hyperpolarizability.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves locating the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction pathway and the activation energies for each step can be determined.
For this compound, several types of reactions can be investigated computationally:
Electrophilic Aromatic Substitution: The amino and n-propyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. Computational studies can predict the most likely sites for electrophilic attack and the corresponding activation barriers.
Nucleophilic Aromatic Substitution: While less common for electron-rich rings, computational models can explore the feasibility of nucleophilic substitution under specific conditions.
Reactions of the Substituents: The amino and nitro groups can undergo a variety of reactions, such as oxidation, reduction, and diazotization. For instance, the reduction of the nitro group to an amino group is a common transformation. researchgate.net Computational studies can provide detailed mechanistic insights into these processes. mdpi.com
A study on the collisional activation of protonated N-propyl-2-nitroaniline using DFT calculations revealed complex intramolecular rearrangement and fragmentation pathways, demonstrating the utility of computational methods in interpreting experimental mass spectrometry data. While the substitution pattern is different, this study highlights the types of complex mechanisms that can be unraveled through computational approaches.
Transition State Analysis and Energy Barrier Determination
The determination of transition states and their corresponding energy barriers is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For a molecule like this compound, such analyses would be crucial for understanding its reactivity, stability, and potential transformation pathways.
Theoretical approaches, primarily utilizing Density Functional Theory (DFT) and ab initio methods, are employed to locate transition state structures on the potential energy surface. A transition state represents a first-order saddle point, corresponding to the highest energy point along the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.
While no specific transition state analyses for this compound have been published, studies on related nitroaniline derivatives demonstrate the methodology. For instance, computational studies on the fragmentation of N-alkyl-2-nitroanilines have successfully located transition states for intramolecular rearrangement and elimination reactions. nih.gov These studies typically involve geometry optimization of the reactant, product, and a guessed transition state structure. Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 1: Hypothetical Energy Barriers for Unimolecular Reactions of a Propyl-Nitroaniline Analogue
| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | Energy Barrier (kcal/mol) |
| Oxygen Transfer | M1 | TS1 | M2 | 25.3 |
| Propene Elimination | M2 | TS2 | M3 + C3H6 | 15.8 |
| Water Elimination | M3 | TS3 | M4 + H2O | 12.1 |
Note: This table is illustrative and based on data for related compounds. Specific values for this compound are not available.
Intramolecular Oxygen Transfer Mechanisms
A significant area of interest in the study of nitroaromatic compounds is the potential for intramolecular oxygen transfer from the nitro group to other parts of the molecule. Such reactions are relevant in various chemical and biological processes.
Computational studies on protonated N-propyl-2-nitroaniline have provided a detailed mechanism for such an intramolecular oxidation process. nih.gov Upon collisional activation in the gas phase, it is proposed that an oxygen atom from the nitro group is transferred to the propyl chain. DFT calculations have been instrumental in elucidating the multi-step reaction pathway, which involves several intermediates and transition states. nih.gov
The proposed mechanism for the N-propyl-2-nitroaniline analogue begins with the protonation of the nitro group. This is followed by a series of rearrangements leading to the transfer of an oxygen atom to the alkyl chain. nih.gov This process ultimately results in the oxidation of the propyl group and subsequent fragmentation of the molecule. nih.gov It is plausible that this compound could undergo similar intramolecular redox reactions, although the different substitution pattern (para-nitro instead of ortho-nitro) would likely influence the energetics and feasibility of such pathways. The proximity of the interacting groups is a critical factor in these types of rearrangements.
Redox Reaction Pathway Modeling
Modeling the redox properties of substituted anilines is essential for predicting their environmental fate, toxicity, and electrochemical behavior. Computational electrochemistry offers powerful tools to predict one-electron oxidation and reduction potentials.
Semiempirical molecular orbital theory and DFT are commonly used to compute these properties. Linear relationships are often established between theoretically calculated values and experimentally determined redox potentials for a series of related compounds. A key parameter derived from these calculations is the energy of the highest occupied molecular orbital (HOMO), which often correlates well with the one-electron oxidation potential.
For a series of substituted anilines, computational models have been developed to predict their aqueous one-electron oxidation potentials with a high degree of accuracy. These models consider the effects of different substituents on the electronic structure of the aniline (B41778) molecule. While this compound has not been specifically included in these published studies, the established methodologies could be applied to predict its redox behavior. The presence of the electron-donating propyl group and the electron-withdrawing nitro group would have opposing effects on the electron density of the aromatic ring, thereby influencing its oxidation and reduction potentials.
Reaction Mechanisms and Chemical Transformations of 2 N Propyl 4 Nitroaniline
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most significant transformations for aromatic nitro compounds, converting them into the corresponding anilines. wikipedia.org This reaction is fundamental in industrial chemistry for the production of amines, which are precursors to dyes, pharmaceuticals, and polymers. researchgate.netutrgv.edu For 2-n-Propyl-4-nitroaniline, this reduction yields 2-n-Propyl-benzene-1,4-diamine. A variety of methods exist to achieve this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its efficiency and the production of clean products. researchgate.netyoutube.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Commonly employed catalysts and conditions include:
Palladium-on-Carbon (Pd/C): This is one of the most effective catalysts for the hydrogenation of nitro groups. youtube.com The reaction is typically carried out in a solvent like ethanol (B145695) or isopropanol under a hydrogen atmosphere. researchgate.net
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile catalyst for the reduction of aliphatic and aromatic nitro compounds. wikipedia.org
Raney Nickel: This catalyst is also effective for converting nitroarenes to anilines. wikipedia.orgutrgv.edu
Bimetallic Nanoparticles: Recent research has explored bimetallic catalysts, such as copper/nickel nanoparticles, which have shown high selectivity and conversion rates for the hydrogenation of substituted nitroanilines under specific temperature and pressure conditions. rsc.org
The general pathway for the catalytic hydrogenation of a nitroarene like this compound involves the sequential addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. orientjchem.org The process is believed to proceed through intermediates such as nitrosobenzene and phenylhydroxylamine, which are rapidly reduced to the final amine product. orientjchem.orgrsc.org
| Catalyst | Typical Conditions | Product |
| Palladium-on-Carbon (Pd/C) | H₂, Ethanol, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |
| Platinum(IV) Oxide (PtO₂) | H₂, Various Solvents | 2-n-Propyl-benzene-1,4-diamine |
| Raney Nickel | H₂, Ethanol/Methanol (B129727), Elevated Temp./Pressure | 2-n-Propyl-benzene-1,4-diamine |
| Copper/Nickel (Cu/Ni) NPs | H₂, 140°C, 2h | 2-n-Propyl-benzene-1,4-diamine |
Chemical reduction offers an alternative to catalytic hydrogenation and can be performed under milder conditions. These methods utilize a stoichiometric reducing agent to provide the electrons and protons needed for the reduction.
Metal Nanoparticles with a Hydride Source: A prominent method involves the use of a catalyst, often in the form of metal nanoparticles, in conjunction with a reducing agent like sodium borohydride (NaBH₄). nih.govrsc.org Nanoparticles of gold (Au), silver (Ag), copper (Cu), nickel (Ni), and platinum (Pt) have been shown to be effective catalysts for the reduction of nitroanilines. nih.govnih.gov The reaction is typically fast, occurring at room temperature in an aqueous medium. nih.govresearchgate.net For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated to effectively catalyze the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines using NaBH₄ in a matter of seconds to minutes. nih.govnih.gov The nanoparticles act as a surface for electron transfer from the borohydride donor to the nitroaniline acceptor. rsc.org
Metal/Acid Systems: A classic and reliable method for nitro group reduction is the use of a metal in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.comyoutube.com This method is particularly useful in laboratory settings. The reaction proceeds by single electron transfer from the metal to the nitro group, followed by protonation from the acid.
Sodium Borohydride (NaBH₄) with Catalysts: While sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own, its reactivity can be enhanced by the presence of a catalyst. utrgv.edu Transition metal salts or nanoparticles can activate NaBH₄, enabling the reduction of nitroaromatic compounds. utrgv.edu Studies on 2-nitroaniline and 4-nitroaniline have shown that the reduction using NaBH₄ follows pseudo-first-order kinetics in the presence of a nanocatalyst. rubber.or.krrsc.org
| Reducing System | Catalyst | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | CuFe₂O₄ Nanoparticles | Water, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |
| Sodium Borohydride (NaBH₄) | NiO Nanoparticles | Water, Room Temperature | 2-n-Propyl-benzene-1,4-diamine |
| Iron (Fe) / Hydrochloric Acid (HCl) | None | Aqueous, Reflux | 2-n-Propyl-benzene-1,4-diamine |
| Tin (Sn) / Hydrochloric Acid (HCl) | None | Aqueous, Reflux | 2-n-Propyl-benzene-1,4-diamine |
The reduction of a nitro group to an amine is a six-electron process. The most widely accepted mechanism, originally proposed by Haber based on electrochemical studies of nitrobenzene (B124822), involves a series of two-electron reduction steps. rsc.org The reaction can proceed through two main pathways: a direct route and a condensation route.
Direct Hydrogenation Pathway: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is followed by further reduction to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the amino group (-NH₂). rsc.orgrsc.org Intermediates like nitroso and hydroxylamine are generally highly reactive and are not isolated under typical catalytic hydrogenation conditions. orientjchem.org
Condensation Pathway: This route involves the condensation of the intermediate nitroso and hydroxylamino species to form azoxy, azo, and hydrazo compounds, which are then reductively cleaved to form the final amine product. This pathway is more prevalent under certain conditions, such as reduction with metals in neutral or alkaline solutions.
In the context of catalytic reduction using metal nanoparticles and NaBH₄, the mechanism involves the adsorption of both the borohydride ions (BH₄⁻) and the nitroaniline molecules onto the nanoparticle surface. rubber.or.kr The nanoparticle facilitates the transfer of hydride (H⁻) or electrons from the borohydride to the nitro group, leading to its reduction. rubber.or.kr
Substitution Reactions
The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being controlled by the directing effects of the existing substituents.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. makingmolecules.com The rate and position of the substitution are heavily influenced by the substituents already present.
-NH-n-Propyl group: The amino group (even when alkylated) is a powerful activating group and is ortho, para-directing. lkouniv.ac.in It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack by the electrophile, particularly when the attack is at the ortho or para positions. lkouniv.ac.in
-n-Propyl group: The n-propyl group is a weak activating group through an inductive effect and directs ortho, para.
-NO₂ group: The nitro group is a strong deactivating group and is meta-directing. youtube.com It withdraws electron density from the ring through both resonance and inductive effects, destabilizing the arenium ion intermediate.
In this compound, the powerful activating and directing effect of the amino group dominates over the deactivating, meta-directing nitro group. makingmolecules.com Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the amino group. The para position is already occupied by the nitro group. This leaves the two ortho positions (C3 and C5) as the most likely sites for substitution.
| Position | Substituent | Effect on Ring | Directing Influence |
| C1 | -NH-n-Propyl | Strongly Activating | Ortho, Para |
| C2 | -n-Propyl | Weakly Activating | Ortho, Para |
| C4 | -NO₂ | Strongly Deactivating | Meta |
Given the steric hindrance from the adjacent n-propyl group at C2, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group and meta to the nitro group.
Examples of potential EAS reactions include:
Halogenation: Reaction with Br₂ in a suitable solvent would likely yield 5-bromo-2-n-propyl-4-nitroaniline.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position. masterorganicchemistry.com
Nitration: Further nitration with nitric acid and sulfuric acid is possible, though the ring is already deactivated by one nitro group. The new nitro group would be directed by the amino group to the C5 position. masterorganicchemistry.comyoutube.com
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgbritannica.com
This compound itself does not have a suitable leaving group and therefore will not undergo SₙAr directly. However, the presence of the nitro group at the C4 position makes the ring highly activated for such a reaction if a leaving group were present at the C1 position.
For example, in a related compound like 1-chloro-2-n-propyl-4-nitrobenzene, the chlorine atom would be an excellent leaving group. The nitro group at the para position would strongly stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C1. wikipedia.org This stabilization is crucial for the SₙAr mechanism to proceed. Therefore, while this compound is the product of a potential SₙAr reaction (e.g., from the reaction of 1-chloro-2-n-propyl-4-nitrobenzene with ammonia), it is not a typical substrate for one.
Substitution at the Amino Nitrogen (N-Alkylation, N-Acylation)
The amino group of this compound, while being a site of nucleophilic reactivity, is influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the para-nitro group deactivates the amino group, making it less basic and less nucleophilic than the amino group in aniline (B41778). Consequently, N-alkylation and N-acylation reactions typically require specific conditions to proceed efficiently.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amino moiety. The reaction generally proceeds via nucleophilic attack of the amino group on an alkyl halide. Due to the reduced nucleophilicity of the amino group in this compound, this reaction may require a base to deprotonate the amine, enhancing its nucleophilicity, or the use of more reactive alkylating agents under heated conditions.
N-Acylation: The acylation of the amino group is a common transformation for aromatic amines. For nitroanilines, this reaction is often employed as a protective strategy in multi-step syntheses. docsity.comwikipedia.org The reaction involves treating this compound with an acylating agent such as an acyl chloride or an acid anhydride. For instance, acetylation can be achieved using acetic anhydride. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate) to form the corresponding N-acyl-2-n-propyl-4-nitroaniline derivative. While the reaction may be slower than that of aniline, it is a standard procedure for modifying the amino group. quora.com A patent for producing N-acylnitroaniline derivatives suggests that the reaction can be carried out in the presence of an alkali metal compound. google.com
| Reaction | Reagent Example | Product Type | Notes |
| N-Alkylation | Propyl iodide (in the presence of a base) | N-Propyl-2-n-propyl-4-nitroaniline | The electron-withdrawing nitro group reduces the amine's reactivity, often necessitating a base. |
| N-Acylation | Acetic Anhydride | N-Acetyl-2-n-propyl-4-nitroaniline | A common reaction to protect the amino group or synthesize amide derivatives. docsity.com |
Oxidation Reactions
Oxidation of the Amino Group
The amino group of aryl amines can be oxidized to corresponding nitroso or nitro compounds using various oxidizing agents. mdpi.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (in the presence of catalysts) are effective for this transformation. mdpi.com For instance, the oxidation of substituted anilines to their corresponding nitroarenes has been achieved with good yields using m-CPBA or trifluoroperacetic acid. mdpi.com The latter is particularly effective for weakly basic amines like nitroanilines. mdpi.com The reaction proceeds through the initial formation of a hydroxylamine, which is then further oxidized. The presence of the ortho-n-propyl group in this compound might exert a steric influence on the reaction rate, but the transformation of the amino group to a nitro group is a feasible pathway.
Oxidative Degradation Pathways
Under strong oxidizing conditions, this compound can undergo complete degradation. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using Fe²⁺ and H₂O₂), are known to degrade p-nitroaniline in aqueous solutions. researchgate.netnih.gov The degradation is initiated by the attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring. researchgate.net This leads to a series of hydroxylation steps, followed by the opening of the aromatic ring, and ultimately mineralization to carbon dioxide, water, and inorganic nitrogen compounds. Studies on p-nitroaniline have shown that the degradation process effectively destroys the conjugated π-systems of the aromatic ring. nih.gov It is expected that this compound would follow a similar degradation pathway, with potential initial oxidation of the n-propyl side chain as well.
Intramolecular Rearrangements and Fragmentation Processes
The structure of this compound allows for interesting intramolecular reactions and specific fragmentation patterns, particularly under energetic conditions such as exposure to light or analysis by mass spectrometry.
Photoinduced Rearrangements
Specific photoinduced rearrangement pathways for this compound are not extensively documented in the reviewed literature. However, nitroaromatic compounds are known to be photoactive, and irradiation can potentially lead to rearrangements or degradation, often involving the nitro group.
Gas-Phase Fragmentation Mechanisms (e.g., in mass spectrometry)
In mass spectrometry, the fragmentation of molecules provides crucial structural information. The gas-phase fragmentation of protonated N-alkyl-2-nitroanilines has been studied, revealing unusual intramolecular oxidation reactions upon collisional activation. nih.gov A study on protonated N-propyl-2-nitroaniline showed that a primary fragmentation pathway involves the transfer of an oxygen atom from the nitro group to the alkyl chain. nih.gov This rearrangement is followed by the elimination of stable neutral molecules.
For the analogous N-propyl-2-nitroaniline, two major fragmentation pathways were observed:
Elimination of the elements of propanoic acid ([M + H – C₃H₆O₂]⁺), resulting in an ion at m/z 107. nih.gov
Elimination of the elements of ethanol ([M + H – C₂H₆O]⁺), giving a major fragment ion at m/z 135. nih.gov
These fragmentations suggest a common intermediate formed by the transfer of an oxygen atom from the nitro group to the first carbon of the propyl group. nih.gov Although this compound has the propyl group on the ring instead of the nitrogen, similar intramolecular oxygen transfer mechanisms from the nitro group to the propyl chain are plausible under collision-induced dissociation (CID) conditions. The fragmentation of nitro-containing organic compounds often involves complex rearrangements and the loss of the nitro group or its components (e.g., NO, NO₂). nih.govnih.gov
| Precursor Ion (Analog) | Major Fragment Ion (m/z) | Neutral Loss | Proposed Mechanism for Analog |
| Protonated N-propyl-2-nitroaniline | 135 | C₂H₆O (Ethanol) | Intramolecular oxygen transfer from the nitro group to the propyl chain followed by rearrangement and elimination. nih.gov |
| Protonated N-propyl-2-nitroaniline | 107 | C₃H₆O₂ (Propanoic Acid) | Intramolecular oxygen transfer from the nitro group to the propyl chain followed by rearrangement and elimination. nih.gov |
Oxygen Atom Transfer within the Molecule
Intramolecular oxygen atom transfer is a significant reaction pathway for certain nitroaniline derivatives, particularly under conditions of collisional activation in the gas phase. While direct research on this compound is not extensively documented in this specific context, studies on structurally similar compounds, such as protonated N-propyl-2-nitroaniline, provide critical insights into the likely mechanisms. These studies reveal that an oxygen atom from the nitro group can be transferred to the alkyl side chain, leading to unusual and competitive dissociation pathways nih.gov.
This intramolecular redox reaction is a key feature of the gas-phase chemistry of these molecules, often investigated using techniques like tandem mass spectrometry in conjunction with density functional theory (DFT) calculations. The process is not only of fundamental interest in understanding reaction mechanisms but also has implications for synthetic organic chemistry and biological transformations where nitro group transfers are relevant nih.gov.
Detailed Research Findings
Research on protonated N-propyl-2-nitroaniline using electrospray ionization and collisional activation has demonstrated two primary competing fragmentation patterns. These pathways are initiated by a common intermediate that is formed through the transfer of an oxygen atom from the nitro group to the first carbon atom of the propyl group nih.gov.
The two major dissociation pathways observed are:
Elimination of propionic acid elements : This results in the formation of an ion with a mass-to-charge ratio (m/z) of 107.
Elimination of ethanol elements : This leads to the formation of an ion with an m/z of 135 nih.gov.
Further mechanistic studies have shown that the elimination of ethanol actually proceeds via the loss of water and ethene. The formation of these products is also observed in N-alkyl-2-nitroanilines with longer alkyl chains, such as hexyl groups, indicating that this intramolecular oxygen transfer is a more general phenomenon for this class of compounds nih.gov.
DFT calculations have been employed to understand the energetics of this process. These calculations indicate that both the nitrogen of the amino group and the oxygen of the nitro group are potential sites for protonation. For the intramolecular oxygen transfer to occur, the O-protonated species is a key intermediate. In one of the rotational isomers of the O-protonated molecule, an oxygen atom of the nitro group is positioned in close proximity to a hydrogen atom on the first CH₂ group of the propyl chain, facilitating the transfer nih.gov.
The following table summarizes the major competitive dissociation pathways observed for protonated N-propyl-2-nitroaniline upon collisional activation nih.gov.
| Dissociation Pathway | Neutral Loss | Resulting Ion (m/z) |
| Pathway 1 | Elements of Propionic Acid (C₃H₆O₂) | 107 |
| Pathway 2 | Elements of Ethanol (C₂H₆O) | 135 |
This intramolecular oxidation of the alkyl side chain is a notable reaction, as such rearrangements are less common for protonated, closed-shell ions generated by electrospray ionization compared to the radical cations formed under electron ionization conditions nih.gov.
Photochemical Behavior of 2 N Propyl 4 Nitroaniline
Photoexcitation and Excited State Dynamics
Upon absorption of ultraviolet-visible light, 2-n-Propyl-4-nitroaniline is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (Sₙ). The specific nature of this excited state and its subsequent decay pathways are fundamental to the compound's photochemistry.
Singlet and Triplet State Characterization
The electronic structure of this compound gives rise to different types of excited states, primarily π-π* and n-π* transitions. The π-π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, while n-π* transitions involve the excitation of a non-bonding electron from the nitro or amino group to a π* antibonding orbital.
In nitroaromatic compounds, the lowest energy singlet excited state (S₁) can have either n-π* or π-π* character, often with significant charge-transfer contributions from the amino to the nitro group. This intramolecular charge transfer (ICT) is a key feature of nitroanilines. The S₁ state is typically short-lived, decaying rapidly through various photophysical and photochemical processes.
Following initial excitation, the molecule can also transition to a triplet state (T₁) through a process called intersystem crossing. A triplet state is characterized by having two unpaired electrons with parallel spins. Due to spin-forbidden transitions back to the singlet ground state, triplet states generally have longer lifetimes than singlet states, making them crucial intermediates in many photochemical reactions. For nitroaromatic compounds, the lowest triplet state is often of n-π* character and is highly reactive.
Table 1: Expected Excited State Properties of a Representative Nitroaniline (Note: This table presents typical values for a nitroaniline compound as specific experimental data for this compound is not readily available in the public domain.)
| Property | Singlet State (S₁) | Triplet State (T₁) |
| Typical Energy Level | High | Lower than S₁ |
| Electron Spin | Paired (antiparallel) | Unpaired (parallel) |
| Typical Lifetime | Nanoseconds (ns) | Microseconds (µs) to milliseconds (ms) |
| Primary Deactivation | Fluorescence, Intersystem Crossing, Internal Conversion | Phosphorescence, Photochemical Reactions |
Intersystem Crossing and Fluorescence/Phosphorescence Pathways
Once in the S₁ state, this compound has several competing pathways for de-excitation:
Fluorescence: The molecule can return to the ground state by emitting a photon. This process, known as fluorescence, is a spin-allowed transition and therefore occurs rapidly. However, many nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent. This is often attributed to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. The presence of the electron-withdrawing nitro group can quench fluorescence.
Internal Conversion (IC): The molecule can undergo a non-radiative transition to a lower electronic state of the same multiplicity (e.g., S₁ → S₀). This process releases energy as heat.
Phosphorescence: From the triplet state (T₁), the molecule can return to the ground state via the emission of a photon. This process, called phosphorescence, is spin-forbidden and therefore much slower than fluorescence, resulting in longer emission lifetimes. Phosphorescence from nitroanilines is often weak and may only be observable at low temperatures in rigid matrices, where non-radiative decay pathways are suppressed.
Photoinduced Reactions and Transformations
The population of excited states, particularly the relatively long-lived triplet state, can lead to a variety of chemical reactions that are not observed in the ground state.
Homolytic and Heterolytic Bond Cleavages
Upon photoexcitation, the electronic distribution within the this compound molecule is significantly altered. This can weaken certain chemical bonds, making them susceptible to cleavage.
Homolytic Cleavage: A bond can break in a way that each fragment retains one of the bonding electrons, forming two radicals. For instance, the C-N bond of the nitro group or a C-H bond on the propyl group could potentially undergo homolytic cleavage from the excited state, although this is generally less common for nitroanilines compared to other photoreactions.
Heterolytic Cleavage: A bond can break with one fragment retaining both bonding electrons, leading to the formation of a cation and an anion. While less typical for the primary photoreactions of the aromatic core, such processes could be envisioned for substituents under specific conditions.
Photoreductive Processes
A characteristic reaction of excited nitroaromatic compounds is photoreduction. The electrophilic nature of the nitro group is enhanced in the excited state, particularly the n-π* triplet state. In the presence of a suitable hydrogen donor (e.g., a solvent like isopropanol or a portion of another molecule), the excited nitro group can abstract a hydrogen atom, initiating a reduction cascade. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
Table 2: Potential Products of this compound Photoreduction (Note: This table illustrates the expected general pathway for photoreduction of a nitro group.)
| Reactant | Intermediate Products | Final Product (in excess reductant) |
| This compound | 2-n-Propyl-4-nitrosoaniline, 2-n-Propyl-4-(hydroxylamino)aniline | 2-n-Propyl-1,4-diaminobenzene |
Photocyclization Reactions
While less commonly reported for simple nitroanilines, intramolecular photocyclization reactions can occur in substituted aromatic compounds. For this compound, a potential, though likely minor, pathway could involve the interaction of the excited nitro group with the n-propyl substituent. This might involve hydrogen abstraction from the propyl chain by the excited nitro group, leading to a diradical intermediate that could subsequently cyclize. The feasibility of such a reaction would depend on the specific geometry and reactivity of the excited state.
Photochemistry of nitroaromatic compounds: recent advances - RSC ... Photochemistry of nitroaromatic compounds: recent advances. P. K. Freeman, ... First published on 01 January 1991. Download citation. https://doi.org/10.1039/PC9912800001. P. K. Freeman. Department of Chemistry, University of California, Irvine, CA 92717, USA. Search for this author on. This article is part of the themed collection: Photochemistry - Volume 22. You have access to this article. Please wait while we load your content... Something went wrong. Try again? https://pubs.rsc.org/en/content/articlelanding/1991/pc/pc9912800001?from=search
Electrochemical Properties and Redox Chemistry of 2 N Propyl 4 Nitroaniline
Cyclic Voltammetry and Electrochemical Characterization
Cyclic voltammetry is a key technique used to investigate the redox processes of electroactive species like 2-n-propyl-4-nitroaniline. This method provides insights into the potentials at which oxidation and reduction occur and the nature of these electron transfer reactions.
The cyclic voltammogram of a compound similar to this compound, 2-methyl-4-nitroaniline, in a buffer solution typically shows a distinct oxidation peak. rasayanjournal.co.in This anodic peak corresponds to the oxidation of the amino group. The process is generally irreversible, meaning the oxidized species does not readily get reduced back to its original form in the reverse scan. jetir.org The irreversibility is often due to follow-up chemical reactions of the initially formed radical cation. nih.gov
For substituted anilines, the oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. The electron-donating amino group facilitates oxidation, while the electron-withdrawing nitro group makes it more difficult. The n-propyl group, being a weak electron-donating group, would be expected to slightly lower the oxidation potential compared to an unsubstituted nitroaniline.
The reduction of the nitro group also gives rise to a characteristic cathodic peak in the cyclic voltammogram. The electrochemical reduction of aromatic nitro compounds is a well-studied process and typically occurs at negative potentials. researchgate.net This reduction is also generally an irreversible process.
Table 1: Expected Redox Potentials for this compound Based on Analogous Compounds
| Process | Expected Potential Range (vs. reference electrode) | Nature of Electron Transfer |
| Oxidation of Amino Group | +0.8 V to +1.3 V | Irreversible |
| Reduction of Nitro Group | -0.4 V to -0.8 V | Irreversible |
Note: The exact potentials are highly dependent on the experimental conditions such as the electrode material, solvent, and pH.
The electrochemical behavior of nitroanilines is significantly dependent on the pH of the medium. rasayanjournal.co.in Both the oxidation of the amino group and the reduction of the nitro group are proton-coupled processes. Therefore, changes in pH will shift the peak potentials. For the oxidation of the amino group, an increase in pH generally leads to a shift of the peak potential to less positive values, indicating that the oxidation is facilitated in more alkaline conditions.
Similarly, the reduction of the nitro group is highly pH-dependent. The reduction mechanism often involves the consumption of protons, and thus the reduction potential becomes less negative with decreasing pH (more acidic conditions).
Electrochemical Reduction of the Nitro Group
The electrochemical reduction of the nitro group in aromatic compounds is a complex process that can proceed through various pathways, often involving multiple electron and proton transfers. researchgate.net
R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O
Electrocatalysis can be employed to facilitate this reduction at lower overpotentials and with higher efficiency. This involves using electrode materials that have a catalytic effect on the reduction process.
To improve the sensitivity and selectivity of the electrochemical detection and reduction of nitroaromatic compounds, modified electrodes are often developed. rsc.org These electrodes can be modified with various materials such as metal oxides, polymers, or nanomaterials. For instance, a glassy carbon electrode modified with cobalt tin oxide (Co₂SnO₄) has been shown to exhibit strong electrocatalytic activity towards the reduction of 2-nitroaniline (B44862). rsc.org Such modifications can enhance the electron transfer rate and lower the reduction potential.
Table 2: Examples of Electrode Modifications for Nitroaniline Reduction
| Electrode Modifier | Target Analyte | Observed Effect |
| Cobalt Tin Oxide (Co₂SnO₄) | 2-Nitroaniline | Enhanced electrocatalytic activity and lower reduction potential. rsc.org |
| Lead Dioxide (PbO₂) | p-Nitroaniline | Effective for electrochemical degradation. researchgate.net |
Electrochemical Oxidation of the Amino Group
The electrochemical oxidation of the amino group in substituted anilines typically proceeds via the formation of a radical cation in an initial one-electron transfer step. nih.gov This radical cation can then undergo further reactions, such as dimerization or polymerization, leading to the formation of various products. nih.gov
Analytical Applications of Electrochemical Methods for Detection and Quantification
Due to the limited specific research on the electrochemical detection of this compound, this section will focus on the analytical applications of electrochemical methods for the detection and quantification of its parent compounds, 2-nitroaniline and 4-nitroaniline (B120555). These structurally similar compounds serve as valuable proxies for understanding the potential electrochemical behavior and analytical methodologies that could be adapted for this compound.
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of nitroaniline compounds. thermofisher.com These methods are advantageous due to their inherent sensitivity, selectivity, rapid response times, and the portability of the instrumentation, making them suitable for on-site environmental monitoring. epa.govresearchgate.net Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been successfully employed for the determination of nitroaromatic compounds. nih.govzenodo.org
The core principle behind the electrochemical detection of nitroanilines is the reduction of the nitro group (-NO2) at an electrode surface. This process generates a measurable electrical signal (current) that is proportional to the concentration of the analyte. The sensitivity and selectivity of these measurements can be significantly enhanced by modifying the electrode surface with various nanomaterials and chemical entities.
Modified Electrodes for Enhanced Detection
Research has extensively demonstrated that modifying the surface of standard electrodes, such as glassy carbon electrodes (GCE) and carbon paste electrodes (CPE), can dramatically improve the analytical performance for detecting nitroanilines. These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and facilitate the accumulation of the target analyte at the electrode surface. frontiersin.org
For instance, a novel electrochemical sensor based on a cobalt-tin oxide (Co2SnO4) modified glassy carbon electrode has been developed for the determination of 2-nitroaniline. rsc.org This modified electrode exhibited strong electrocatalytic activity towards the reduction of 2-nitroaniline, resulting in a wide linear response range and a low detection limit. rsc.org The enhanced performance is attributed to the synergistic effects of the metal oxides in the composite material.
Similarly, carbon-based nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), have been shown to improve the sensitivity of GCEs for the detection of various nitroaromatic compounds, including 1,3,5-trinitrobenzene (B165232) (TNB), 2,4-dinitrotoluene (B133949) (2,4-DNT), and 1,3-dinitrobenzene (B52904) (1,3-DNB), with detection limits reaching the parts-per-billion (ppb) level. cdnsciencepub.com
Another approach involves the use of polymers and biomolecules as modifiers. A chitosan-modified carbon paste electrode has been successfully used for the electroanalysis of 4-nitroaniline. researchgate.net The biocompatibility and film-forming ability of chitosan (B1678972) provide a suitable microenvironment for the electrochemical reaction.
The following interactive table summarizes the performance of various modified electrodes for the detection of nitroaniline compounds, providing insights into the potential analytical parameters for this compound.
| Analyte | Electrode Modification | Electrochemical Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| 2-Nitroaniline | Co2SnO4/GCE | DPV | 0.04 µM to 856.14 µM | 0.062 µM | rsc.org |
| 4-Nitroaniline | Silver Particles/CPE | DPV | 8.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M | 4.18 x 10⁻⁸ M | researchgate.net |
| Nitroaniline (general) | Nitrogen-doped Graphene Quantum Dots/Chitosan/GCE | ECL | 0.01 µM to 1 µM | - | nih.gov |
| 4-Nitroaniline | Natural Phosphate (B84403)/CPE | CV | - | - | researchgate.net |
Selectivity and Interference Studies
A crucial aspect of developing reliable electrochemical sensors is ensuring their selectivity towards the target analyte in the presence of other potentially interfering species. For the Co2SnO4 modified GCE, studies showed good selectivity for 2-nitroaniline even in the presence of other nitro compounds and various inorganic ions. rsc.org This high selectivity is essential for the analysis of complex real-world samples, such as environmental water or soil extracts.
Applications in Real Samples
The practical applicability of these electrochemical methods has been demonstrated in the analysis of real samples. For example, the silver particle-modified carbon-paste electrode was successfully used for the determination of 4-nitroaniline in drinking water samples. researchgate.net Furthermore, a natural phosphate modified carbon paste electrode was applied to the determination of 4-nitroaniline in tap water. researchgate.net These studies highlight the potential of electrochemical sensors for routine monitoring of nitroaniline pollutants in various matrices.
Applications of 2 N Propyl 4 Nitroaniline As a Chemical Intermediate
Precursor in Organic Synthesis of Complex Molecules
There is a lack of specific documented instances in peer-reviewed literature or patents where 2-n-Propyl-4-nitroaniline is explicitly used as a starting material or key intermediate in the total synthesis of complex natural products or other intricate molecular architectures. While the foundational structure of nitroanilines is recognized for its versatility in organic synthesis, allowing for transformations of the nitro and amino groups to introduce a variety of functionalities, the specific impact and utility of the 2-n-propyl substituent in guiding these complex syntheses have not been detailed in the available research.
Building Block for Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves the use of ortho-substituted anilines. For instance, o-phenylenediamines, which can be derived from the reduction of o-nitroanilines, are common precursors for the synthesis of benzimidazoles and quinoxalines. researchgate.netpcbiochemres.com The general synthetic strategy involves the condensation of the diamine with aldehydes, carboxylic acids, or α-dicarbonyl compounds. pcbiochemres.comnih.gov
A general representation of the potential, yet undocumented, synthesis of a benzimidazole derivative is shown below:
| Reactant 1 | Reactant 2 | Potential Product |
| 1,2-diamino-3-propylbenzene (from reduction of this compound) | Aldehyde (R-CHO) | 4-Propyl-2-substituted-benzimidazole |
This table represents a theoretical reaction pathway, as specific examples with this compound are not documented in the reviewed literature.
Role in the Synthesis of Advanced Materials (e.g., polymers, functional dyes)
Nitroaniline derivatives are known precursors in the development of functional dyes, particularly azo dyes, due to the ability of the amino group to be diazotized and coupled with various aromatic compounds. unb.caresearchgate.netnih.gov The resulting dyes can have applications in the textile industry and for other coloration purposes. nih.gov Additionally, some nitroanilines have been investigated for their nonlinear optical (NLO) properties and have been incorporated into polymers to create advanced materials for photonic applications. For example, 2-Methyl-4-nitroaniline has been used in preparing nanofibers and thin films with NLO properties.
Despite the known utility of related compounds, there is no specific information available that documents the use of this compound in the synthesis of polymers or functional dyes. Research detailing the diazotization of this compound and subsequent coupling reactions to form specific azo dyes, or its incorporation into polymeric structures to create advanced materials, has not been found in the current body of scientific literature. Therefore, no data tables on the properties of such materials derived from this compound can be provided.
Synthesis and Investigation of 2 N Propyl 4 Nitroaniline Derivatives
Design and Synthesis of N-Substituted Derivatives
The synthesis of N-substituted derivatives of 4-nitroaniline (B120555), including those with a propyl group on the ring, involves the introduction of alkyl or other functional groups onto the nitrogen atom of the amino group. These modifications are pursued to alter the molecule's steric and electronic properties, which can influence its crystal packing and bulk material characteristics. nih.gov
A common synthetic route to prepare N-alkyl-4-nitroanilines is through the reaction of a mono- or difluoro-substituted nitrobenzene (B124822) with a homologous series of n-alkyl amines. nih.gov While specific studies detailing the N-substitution of 2-n-propyl-4-nitroaniline are not prevalent, the general methodology for related compounds, such as N-alkyl-4-nitroanilines, provides a blueprint. For instance, the synthesis of N-(n-decyl)-4-nitroaniline has been undertaken as a model compound for polymer studies. nih.gov The synthesis of a series of N-alkyl-4-nitroanilines (where the alkyl group ranges from propyl to octyl) has been performed to investigate their potential for optical second harmonic generation (SHG). nih.gov
Another versatile method for creating N,N,2,6-tetrasubstituted 4-nitroanilines is a three-component ring transformation of dinitropyridone. kochi-tech.ac.jp This reaction allows for the modification of the amino group by changing the nitrogen source used in the synthesis, affording various N-substituted products in good to excellent yields. kochi-tech.ac.jp
Preparation of Ring-Substituted Derivatives
Introducing additional substituents onto the benzene (B151609) ring of this compound allows for further tuning of its molecular properties. Traditional methods for synthesizing substituted nitroanilines, such as the nitration of corresponding anilines, often require harsh conditions and necessitate protection and deprotection steps for the amino group. kochi-tech.ac.jp
More advanced, "tailor-made" synthetic strategies have been developed. One such method is the ring transformation of dinitropyridone, which reacts with aliphatic ketones in the presence of a nitrogen source like ammonium (B1175870) acetate. kochi-tech.ac.jp This approach is notable because it facilitates the introduction of groups like propyl or phenyl onto the benzene ring, a transformation that is not achievable via standard Friedel–Crafts reactions. kochi-tech.ac.jp This method allows for the straightforward preparation of various symmetrical and unsymmetrical 2,6-disubstituted-4-nitroanilines. kochi-tech.ac.jp By carefully selecting the ketone and nitrogen source, the benzene ring and the amino group of the nitroaniline framework can be easily modified. kochi-tech.ac.jp
Advanced Characterization of Derivatives
The properties of synthesized derivatives are elucidated using a range of advanced characterization techniques. Single-crystal X-ray diffraction is particularly valuable for understanding the three-dimensional structure and intermolecular interactions that govern the material's bulk properties.
Studies on a series of N-alkyl-4-nitroanilines, including the N-propyl derivative, have provided detailed structural information. nih.gov In the case of N-(n-decyl)-4-nitroaniline, X-ray analysis revealed that the molecules pack in planar layers. nih.gov Within these layers, molecules are linked into chains by nearly linear N—H⋯O hydrogen bonds between the amine nitrogen and an oxygen atom of the nitro group on an adjacent molecule. nih.gov The long decyl chains are fully extended in an anti conformation and interleave with chains on adjacent molecules to form two-dimensional sheets. nih.gov
The crystallographic data for several N-alkyl-4-nitroaniline derivatives highlight how the length of the alkyl chain influences the crystal symmetry.
Table 1: Crystallographic Data for Select N-Alkyl-4-nitroaniline Derivatives
| Derivative | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| N-propyl-4-nitroaniline | - | Centrosymmetric | Lacks SHG activity |
| N-butyl-4-nitroaniline | - | Noncentrosymmetric | Exhibits SHG activity |
| N-pentyl-4-nitroaniline | - | Centrosymmetric | Lacks SHG activity |
Data compiled from studies on potential optical second harmonic generation behavior. nih.gov
Comparative Studies of Derivatives for Structure-Reactivity Relationships
Comparative studies of structurally related derivatives are crucial for establishing structure-property and structure-reactivity relationships. A key area of investigation for nitroaniline derivatives is their application in nonlinear optics (NLO), particularly for second harmonic generation (SHG), a property that requires the material to crystallize in a noncentrosymmetric space group. nih.gov
A systematic study of a series of N-alkyl-4-nitroanilines (with alkyl groups ranging from propyl to octyl) demonstrated a clear relationship between the alkyl chain length and the resulting crystal symmetry. nih.gov Physical measurements revealed that only the N-butyl derivative was active for SHG. nih.gov Subsequent single-crystal structure analyses of the N-propyl, N-butyl, and N-pentyl derivatives confirmed this observation: only the butyl compound crystallized in a noncentrosymmetric space group. nih.gov The N-propyl and N-pentyl derivatives were found to be centrosymmetric and therefore SHG-inactive. nih.gov This highlights that subtle changes in molecular structure can lead to significant differences in the solid-state packing arrangement, thereby turning a specific physical property "on" or "off."
Evaluation of Derivatives for Specific Chemical Applications
Derivatives of this compound are primarily evaluated for applications as advanced materials, leveraging their "push-pull" electronic structure. kochi-tech.ac.jp
Nonlinear Optics (NLO): As discussed, the key application explored for these compounds is in nonlinear optics. kochi-tech.ac.jpnih.gov The push-pull electronic property is crucial for developing organic materials with potential for NLO applications, such as second harmonic generation. kochi-tech.ac.jpnih.gov The evaluation of the N-alkyl-4-nitroaniline series showed that N-butyl-4-nitroaniline is a promising candidate, whereas the N-propyl and N-pentyl analogues are not suitable for this specific application due to their crystal symmetry. nih.gov
Intermediates in Synthesis: Like other nitroanilines, these compounds can serve as intermediates in the synthesis of more complex molecules. wikipedia.orgchemeurope.com For example, 4-nitroaniline is a precursor to p-phenylenediamine, an important component in dyes. wikipedia.org The reduction of the nitro group to an amine is a common transformation that opens up further synthetic pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-n-Propyl-4-nitroaniline, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nitration of 2-n-propylaniline. Key steps include:
- Protection of the amino group (e.g., acetylation) to direct nitration to the para position, as demonstrated in p-nitroaniline synthesis .
- Controlled nitration using HNO₃ in H₂SO₄ at 0–5°C to avoid over-nitration or isomer formation.
- Deprotection under acidic or basic conditions.
Critical parameters: Temperature control (±2°C), stoichiometric ratios of nitrating agents, and reaction time (monitored via TLC). Purification via recrystallization in ethanol/water mixtures enhances yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H NMR : Signals for the propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.5–8.2 ppm for nitro-adjacent hydrogens).
- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 195.1003 (C₉H₁₂N₂O₂). Cross-validate with deuterated analogs for isotopic patterns .
Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- Reverse-Phase HPLC with a C18 column and UV detection at 254 nm.
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak resolution.
- Internal Standards : Use deuterated analogs (e.g., 4-Nitroaniline-d₄) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitration in the synthesis of this compound to avoid positional isomers?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., acetyl) to the amino group to favor para-nitration .
- Solvent Effects : Use polar aprotic solvents (e.g., sulfuric acid) to stabilize the nitronium ion (NO₂⁺) and enhance para-selectivity.
- Computational Modeling : Employ density functional theory (DFT) to predict transition-state energies and optimize reaction pathways .
Q. What methodological approaches are recommended for resolving contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer :
- Purity Analysis : Conduct elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to verify sample homogeneity.
- Cross-Validation : Compare data with certified reference materials (CRMs) or deuterated standards (e.g., 4-Nitroaniline-d₄) to isolate experimental artifacts .
- Environmental Controls : Standardize testing conditions (humidity, heating rate) to minimize variability .
Q. How should computational chemistry be integrated with experimental data to predict the reactivity or stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model nitro group reduction potentials and bond dissociation energies to predict stability under oxidative conditions.
- Molecular Dynamics (MD) Simulations : Assess solubility and aggregation behavior in solvents like DCM or ethanol .
- Validation : Correlate computational predictions with experimental stability studies (e.g., accelerated degradation under UV light) .
Q. What strategies mitigate degradation of this compound under varying environmental conditions (light, pH, temperature)?
- Methodological Answer :
- Light Sensitivity : Store samples in amber vials with desiccants to prevent photolytic decomposition.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
- pH Studies : Test stability in buffered solutions (pH 3–10) to identify optimal storage conditions .
Q. How can researchers address discrepancies in bioactivity data for this compound derivatives across preclinical studies?
- Methodological Answer :
- Standardized Reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of animal models, dosing protocols, and statistical methods .
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent choice in cell-based assays).
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with 95% confidence intervals to quantify potency variations .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., stirring rate, cooling methods) to enable replication .
- Data Transparency : Share raw spectral data and computational input files via open-access platforms.
- Ethical Compliance : Follow institutional guidelines for chemical waste disposal and preclinical ethics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
